3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole
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Overview
Description
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole typically involves the reaction of 2-chloropropan-2-yl bromide with an oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Used as a linker in various chemical syntheses.
3-Bromoimidazo[1,2-a]pyridine: Known for its medicinal applications.
Uniqueness
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its dual halogenation makes it a versatile intermediate in synthetic chemistry and a valuable compound for research in multiple scientific disciplines.
Properties
Molecular Formula |
C6H7BrClNO |
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Molecular Weight |
224.48 g/mol |
IUPAC Name |
3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H7BrClNO/c1-6(2,8)4-3-5(7)9-10-4/h3H,1-2H3 |
InChI Key |
VUBWRUWOIWXKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)Br)Cl |
Origin of Product |
United States |
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